6-(4-Bromophenyl)-2-chloronicotinonitrile

Medicinal Chemistry Organic Synthesis Lead Optimization

Procure this 6-(4-bromophenyl)-2-chloronicotinonitrile for sequential orthogonal functionalization. The para-bromophenyl group provides a distinct electronic environment for selective Suzuki coupling, while the 2-chloro site enables nucleophilic substitution. This exact substitution pattern is essential for kinase hinge-binding motifs and 4-haloalkylnicotinonitrile-derived agrochemicals. Non-interchangeable with regioisomers or non-halogenated analogs.

Molecular Formula C12H6BrClN2
Molecular Weight 293.54 g/mol
CAS No. 946601-95-2
Cat. No. B1376671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-2-chloronicotinonitrile
CAS946601-95-2
Molecular FormulaC12H6BrClN2
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Br
InChIInChI=1S/C12H6BrClN2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H
InChIKeyBPLJZSUWZUCBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenyl)-2-chloronicotinonitrile (CAS 946601-95-2): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


6-(4-Bromophenyl)-2-chloronicotinonitrile (CAS 946601-95-2) is a heterocyclic aromatic compound belonging to the nicotinonitrile class, characterized by a 2-chloronicotinonitrile core bearing a 4-bromophenyl substituent at the 6-position . The molecule features two distinct halogen handles—a chlorine atom at C2 and a bromine atom on the para-position of the phenyl ring—enabling orthogonal functionalization strategies in cross-coupling and nucleophilic substitution reactions [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and materials science, with a molecular weight of 293.54 g/mol and typical commercial purity specifications of ≥95% . The compound is available from multiple reputable chemical suppliers for research and development purposes .

Why 6-(4-Bromophenyl)-2-chloronicotinonitrile Cannot Be Replaced by Generic 2-Chloronicotinonitrile Derivatives


The 4-bromophenyl moiety at the 6-position is not a passive structural feature but a critical determinant of both reactivity and downstream molecular properties. Unlike unsubstituted 2-chloro-6-phenylnicotinonitrile or the regioisomeric 6-(3-bromophenyl) analog, the para-bromine substitution pattern on this compound provides a distinct electronic environment that influences cross-coupling regioselectivity, alters lipophilicity (cLogP), and changes the steric profile during nucleophilic aromatic substitution at the 2-chloro site [1]. Generic substitution with any other 2-chloronicotinonitrile derivative lacking this exact substitution pattern will produce different reaction outcomes and final molecular architectures, making this specific compound non-interchangeable in synthetic routes where the 4-bromophenyl fragment is required .

Quantitative Differentiation of 6-(4-Bromophenyl)-2-chloronicotinonitrile: Procurement-Relevant Evidence


Molecular Weight Differentiation from Non-Brominated Analog

6-(4-Bromophenyl)-2-chloronicotinonitrile (MW = 293.54 g/mol) differs by 78.90 g/mol from the non-brominated analog 2-chloro-6-phenylnicotinonitrile (MW = 214.65 g/mol) . This mass difference corresponds precisely to the bromine atom substitution and is quantifiable via mass spectrometry, enabling unambiguous identity verification during procurement and quality control [1].

Medicinal Chemistry Organic Synthesis Lead Optimization

Regioisomeric Purity Advantage Over 3-Bromophenyl Analog

The 4-bromophenyl regioisomer (CAS 946601-95-2) is commercially available with specified purity of ≥95% , whereas the 3-bromophenyl regioisomer (CAS 147426-93-5) is supplied by Sigma-Aldrich without any analytical data and on an 'as-is' basis with no purity specification . This represents a fundamental procurement risk differential: researchers requiring defined purity for reproducible synthesis must select the 4-bromo isomer over the analytically uncharacterized 3-bromo alternative.

Medicinal Chemistry Analytical Chemistry Quality Control

Dual Halogen Orthogonal Reactivity Advantage

6-(4-Bromophenyl)-2-chloronicotinonitrile contains two halogen atoms with distinct reactivity profiles: the 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr) with amines and alkoxides, while the 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) . This orthogonal reactivity is not present in analogs such as 2-chloro-6-phenylnicotinonitrile (lacks the bromine coupling handle) or 6-(4-bromophenyl)-2-hydroxy nicotinonitrile (lacks the 2-chloro SNAr site) [1].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Class-Level Antiproliferative Potential Inferred from Nicotinonitrile Scaffold SAR

2-Chloronicotinonitrile derivatives bearing 6-aryl substitution have demonstrated in vitro antitumor activity in fused bicyclic and polynuclear heterocyclic systems, with some compounds showing significant cytotoxicity . While direct IC50 data for 6-(4-bromophenyl)-2-chloronicotinonitrile itself is not available, the presence of the 4-bromophenyl group at the 6-position positions this compound within the active subset of this class, as the 6-aryl moiety is essential for biological activity in related antiproliferative scaffolds .

Cancer Research Kinase Inhibition Drug Discovery

Synthetic Accessibility via 2-Chloronicotinonitrile Core Chemistry

The 2-chloronicotinonitrile scaffold has been validated for scalable synthesis, with reported multi-hundred-gram reactions achieving 53.3% overall yield in the construction of 1,6-naphthyridin-4-one derivatives [1]. This precedent supports the scalability of synthetic routes involving 6-(4-bromophenyl)-2-chloronicotinonitrile as an intermediate, in contrast to less-studied nicotinonitrile analogs lacking established scale-up protocols .

Process Chemistry Organic Synthesis Scale-Up

Optimal Procurement and Application Scenarios for 6-(4-Bromophenyl)-2-chloronicotinonitrile (946601-95-2)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Sequential Functionalization

Procure 6-(4-bromophenyl)-2-chloronicotinonitrile when designing kinase inhibitor candidates that require a 6-aryl-2-aminonicotinonitrile core. The 2-chloro position can first undergo nucleophilic substitution with an amine to install a kinase hinge-binding motif, followed by Suzuki coupling at the 4-bromophenyl site to introduce diverse aryl/heteroaryl groups for selectivity optimization [1]. This sequential orthogonal strategy is not achievable with non-halogenated analogs or regioisomers lacking the para-bromine substitution pattern .

Agrochemical Research: Construction of Nicotinonitrile-Derived Pesticide Intermediates

This compound serves as a key intermediate for accessing 4-haloalkylnicotinonitrile derivatives, which are documented precursors in pesticide synthesis [1]. The 4-bromophenyl group provides a stable aryl fragment while the 2-chloro site can be transformed to introduce pharmacophores relevant to insecticidal or herbicidal activity . Procurement is indicated for agrochemical discovery programs targeting nicotinic acetylcholine receptor modulators or other validated pesticide targets.

Materials Science: Synthesis of Fluorescent Dyes and Optoelectronic Building Blocks

4-Amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile derivatives, accessible from 2-chloro-6-arylnicotinonitriles, have been reported as highly efficient fluorescent dyes [1]. 6-(4-Bromophenyl)-2-chloronicotinonitrile provides a platform for synthesizing such dyes with tunable emission properties via further functionalization at both the 2-chloro and 4-bromophenyl positions. The bromine atom also enables heavy-atom effect modulation for applications requiring spin-orbit coupling enhancement .

Process Development: Scale-Up of 1,6-Naphthyridinone and Related Fused Heterocycles

For process chemistry teams developing scalable routes to 1,6-naphthyridin-4-one derivatives or related fused heterocycles, this compound offers a validated entry point via Grignard addition chemistry [1]. The 2-chloronicotinonitrile core has been demonstrated to withstand multi-step sequences on hundred-gram scale, providing confidence in the robustness of this building block for kilogram-scale synthesis in support of preclinical and early clinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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